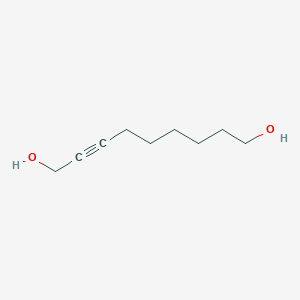
Ethyl 4-nitrophenyl (dichloromethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-nitrophenyl (dichloromethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-nitrophenyl ring and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-nitrophenyl (dichloromethyl)phosphonate typically involves the reaction of 4-nitrophenol with dichloromethylphosphonic dichloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-nitrophenyl (dichloromethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The phosphonate group can be hydrolyzed to form phosphonic acid derivatives.
Substitution: The dichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of 4-aminophenyl derivatives.
Reduction: Formation of phosphonic acid derivatives.
Substitution: Formation of substituted phosphonates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-nitrophenyl (dichloromethyl)phosphonate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the phosphonate group, which can mimic phosphate esters.
Medicine: Explored for its potential as a prodrug, where the phosphonate group can be hydrolyzed in vivo to release active pharmaceutical agents.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of ethyl 4-nitrophenyl (dichloromethyl)phosphonate involves its interaction with biological targets, such as enzymes. The phosphonate group can act as a phosphate mimic, binding to the active site of enzymes and inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-nitrophenyl (methyl)phosphonate
- Ethyl 4-nitrophenyl (ethyl)phosphonate
- Ethyl 4-nitrophenyl (phenyl)phosphonate
Comparison: Ethyl 4-nitrophenyl (dichloromethyl)phosphonate is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity compared to other similar compounds. This reactivity can be advantageous in specific synthetic applications where selective transformations are required. Additionally, the dichloromethyl group can influence the compound’s biological activity, making it a valuable tool in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
106260-11-1 |
|---|---|
Molekularformel |
C9H10Cl2NO5P |
Molekulargewicht |
314.06 g/mol |
IUPAC-Name |
1-[dichloromethyl(ethoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C9H10Cl2NO5P/c1-2-16-18(15,9(10)11)17-8-5-3-7(4-6-8)12(13)14/h3-6,9H,2H2,1H3 |
InChI-Schlüssel |
IKODYRDSBVIVNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


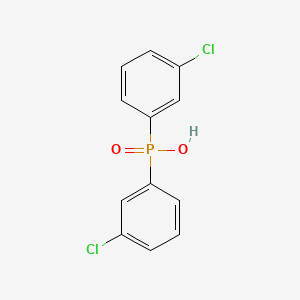
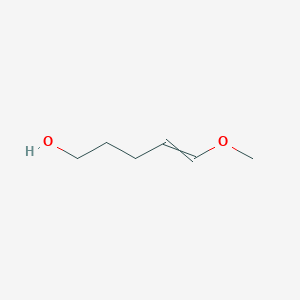

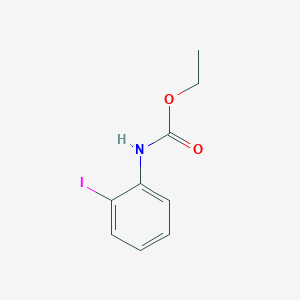
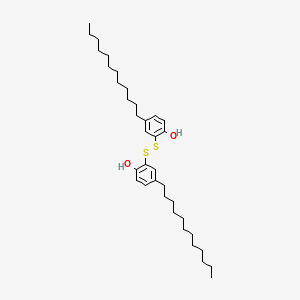
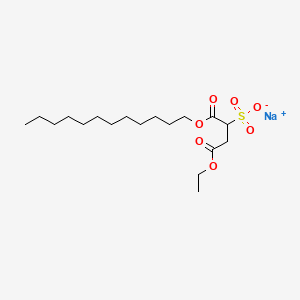

![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)
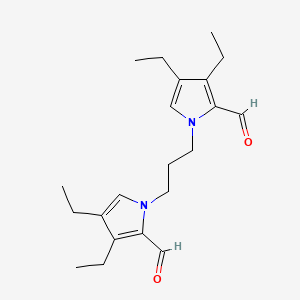

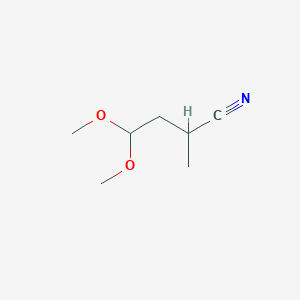
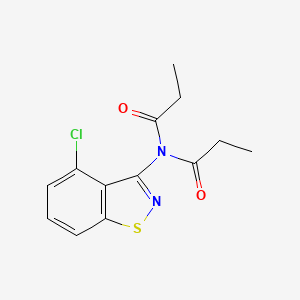
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)
